O-(3-cyclopropylpropyl)hydroxylamine
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Overview
Description
O-(3-cyclopropylpropyl)hydroxylamine, also known as CP-Hydroxylamine, is a chemical compound that has recently garnered attention in the field of chemistry, biology, and pharmacology. It’s a bench-stable and practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement .
Synthesis Analysis
O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed . Metal-free conditions for the facile N-arylation of these precursors were also identified .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO . It features both a readily cleavable N-O bond and a strained cyclopropane C-C bond .Chemical Reactions Analysis
O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . The N-Arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .Mechanism of Action
Safety and Hazards
Future Directions
O-Cyclopropyl hydroxylamines have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . This opens up new possibilities for their use in various applications in scientific research.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-cyclopropylpropyl)hydroxylamine involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-cyclopropylpropylamine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-cyclopropylpropylamine in chloroform and add hydroxylamine hydrochloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for an additional 30 minutes.", "Step 3: Extract the product with chloroform and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure.", "Step 6: Dissolve the residue in ethanol and add hydrochloric acid.", "Step 7: Filter the resulting precipitate and wash with ethanol.", "Step 8: Dry the product under vacuum to obtain O-(3-cyclopropylpropyl)hydroxylamine." ] } | |
CAS No. |
2008539-30-6 |
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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